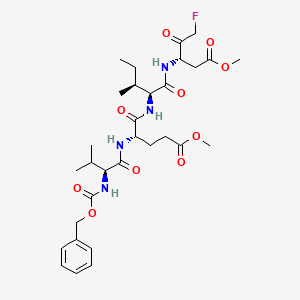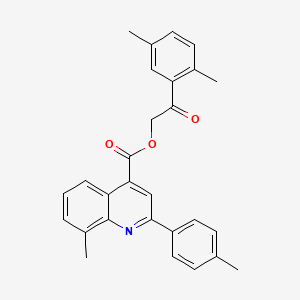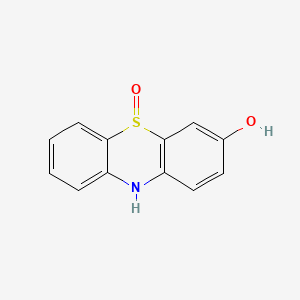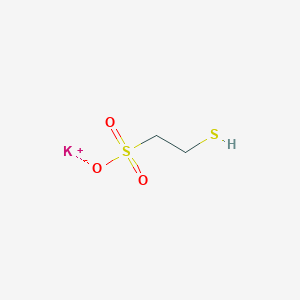azolidine-2-carboxylic acid](/img/structure/B12055228.png)
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl](2,3,4,5-13C4)azolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid is a compound with a complex structure that includes isotopically labeled carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This can be achieved through a series of chemical reactions, including the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor technology can be particularly advantageous in industrial settings due to its scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
(2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid include other azolidine derivatives and compounds with tert-butoxycarbonyl protecting groups.
Uniqueness
The uniqueness of (2S)-1-(2-methylpropan-2-yl)oxycarbonylazolidine-2-carboxylic acid lies in its isotopically labeled carbon atoms, which make it particularly useful for tracing and studying chemical reactions and biological processes. This isotopic labeling provides valuable insights into the mechanisms and pathways involved in various applications .
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl](2,3,4,5-13C4)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1/i4+1,5+1,6+1,7+1,8+1 |
Clave InChI |
ZQEBQGAAWMOMAI-PXHNMTLMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[13CH2][13CH2][13CH2][13C@H]1[13C](=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)

![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)






